5alpha-Androstan-16-one is synthesized primarily from natural steroid precursors, such as testosterone and dihydrotestosterone. It is an endogenous compound in humans and other mammals. The classification of this compound places it among the C19 steroids, characterized by a steroid structure with a total of 19 carbon atoms. Its structural formula is denoted as , indicating the presence of 30 hydrogen atoms and one oxygen atom.
The synthesis of 5alpha-Androstan-16-one can be achieved through various chemical methods, predominantly involving the modification of existing steroid frameworks.
The molecular structure of 5alpha-Androstan-16-one features a characteristic steroid nucleus consisting of four fused carbon rings.
CC(=O)[C@]1([C@H]2CC[C@H]1CC[C@]2(C)C)C(=O)C
5alpha-Androstan-16-one participates in several chemical reactions that are significant for its biological activity and potential therapeutic applications.
The mechanism of action for 5alpha-Androstan-16-one primarily involves its interaction with androgen receptors.
5alpha-Androstan-16-one has garnered interest in various scientific fields due to its biological properties.
5alpha-Androstan-16-one (Chemical Abstracts Service registry number 18339-16-7) possesses the systematic IUPAC name (13R,14S)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-one. Its molecular formula is C₁₉H₃₀O, with a molecular weight of 274.44 g/mol [3] [6]. The molecule features these defining characteristics:
Solubility data reveal preferential dissolution in organic solvents:
Solvent | Solubility (mg/mL) | |
---|---|---|
Dichloromethane | 9.8–10.2 | |
Water | <0.001 | |
Ethanol | 1.8 | [3] |
Spectroscopic identifiers include infrared absorption at 1705 cm⁻¹ (C=O stretch) and characteristic nuclear magnetic resonance shifts: 0.78 ppm (C18-methyl), 1.20 ppm (C19-methyl), and 3.52 ppm (C16-methine) [6].
The compound’s significance emerged through interconnected research pathways:
Synthetic methodologies evolved substantially:
1. Catalytic hydrogenation of Δ¹⁶-androstenones (Pd/C, ethanol) 2. Microbial reduction using *Nocardia* species (C17-specific reduction) 3. Chiral synthesis via Oppolzer’s sultam auxiliaries (90% ee) [2] [7]
The compound functions as a metabolic node in alternative androgen biosynthesis ("backdoor pathway"):
Progesterone → 5alpha-Reduction → 17alpha-Hydroxylation → C17-C20 Lyase → 5alpha-Androstan-16-one → Dihydrotestosterone
This pathway circumvents testosterone in androgen-dependent tissues, explaining localized androgenicity when circulating testosterone is low [10]. Fetal studies demonstrate 5alpha-androstan-16-one accumulation in adrenal tissue, suggesting its role in developmental masculinization independent of gonadal testosterone [12].
Structural modifications at C16 and C3 positions yield derivatives with therapeutic potential:
Table 2: Antiandrogen Derivatives and Activities
Position Modified | Derivative | Biological Activity | |
---|---|---|---|
C16alpha-(3'-chloropropyl) | 16alpha-(3'-chloropropyl)-5alpha-androstane-3alpha,17beta-diol | 77% Shionogi cell growth inhibition (0.1μM) | |
C3-Methoxy substitution | 3-Methoxy-16alpha-bromoandrostone | Androgen receptor binding affinity (IC₅₀ = 8.2nM) | |
C17-Imidazole fusion | Imidazo[1,2-a]pyridine derivatives | Selective estrogen receptor alpha downregulation | [2] [7] [8] |
Mechanistically, C16 halogenated derivatives compete with dihydrotestosterone at the androgen receptor ligand-binding domain (molecular docking energy: -9.8 kcal/mol) while lacking transcriptional activation capability [7].
Though less potent than its unsaturated counterpart androstenone, 5alpha-androstan-16-one demonstrates species-specific chemosignaling:
Table 3: Biosensory Properties Across Species
Species | Tissue Source | Receptor Affinity (Kd) | Behavioral Response | |
---|---|---|---|---|
Sus scrofa (boar) | Olfactory epithelium | 2.3 nM | Lordosis reflex | |
Homo sapiens | Vomeronasal organ | 18.7 nM | Mood modulation | |
Rattus norvegicus | Accessory olfactory bulb | 89.4 nM | None | [3] [4] [6] |
Research continues to explore its diagnostic potential as a biomarker for androgen metabolism disorders and therapeutic applications in hormone-dependent cancers through targeted derivatives [7] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7